molecular formula C17H16O4 B8001422 2-(3-iso-Propoxybenzoyl)benzoic acid

2-(3-iso-Propoxybenzoyl)benzoic acid

Cat. No.: B8001422
M. Wt: 284.31 g/mol
InChI Key: UVKOMUPUEQUHGU-UHFFFAOYSA-N
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Description

2-(3-iso-Propoxybenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an iso-propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iso-Propoxybenzoyl)benzoic acid typically involves the reaction of 3-iso-propoxybenzoyl chloride with benzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-iso-Propoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-iso-Propoxybenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-iso-Propoxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-iso-Propoxybenzoyl)benzoic acid is unique due to the presence of both an iso-propoxy group and a benzoyl group on the benzoic acid framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-propan-2-yloxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)17(19)20/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKOMUPUEQUHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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